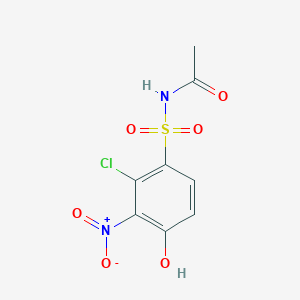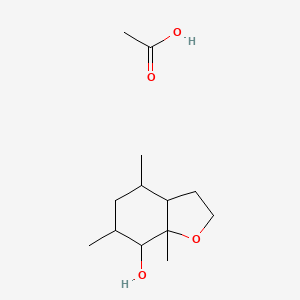
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is a complex organic compound with a unique structure that combines elements of acetic acid and a benzofuran derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the Benzofuran Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Methyl Groups: Methylation reactions are carried out using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using reducing agents like sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexenyl)nona-2,4,6,8-tetraenyl ester .
- 4,4,7a-trimethyl-3a,5,6,7-tetrahydro-3H-indene-1-carboxylic acid .
Uniqueness
Acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran ring with acetic acid and multiple methyl groups makes it a versatile compound with diverse applications.
Properties
CAS No. |
89441-62-3 |
|---|---|
Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
acetic acid;4,6,7a-trimethyl-3,3a,4,5,6,7-hexahydro-2H-1-benzofuran-7-ol |
InChI |
InChI=1S/C11H20O2.C2H4O2/c1-7-6-8(2)10(12)11(3)9(7)4-5-13-11;1-2(3)4/h7-10,12H,4-6H2,1-3H3;1H3,(H,3,4) |
InChI Key |
KWCBMDPRVVVYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(C1CCO2)C)O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



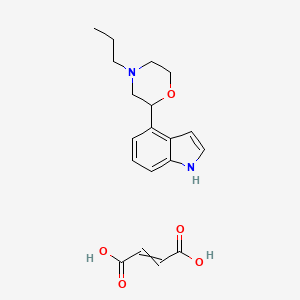
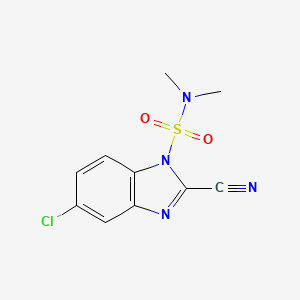
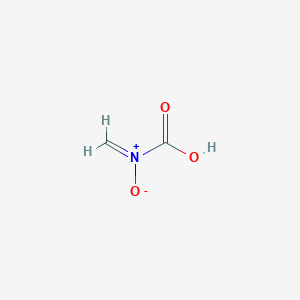
![2-Pyrrolidinone, 3-[(dimethylamino)methylene]-1-phenyl-](/img/structure/B14387147.png)
![4-[(4-Fluorophenyl)methyl]-5-sulfanylidene-1,2,4-dithiazolidin-3-one](/img/structure/B14387160.png)

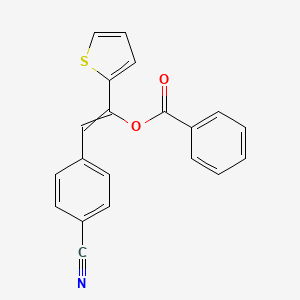
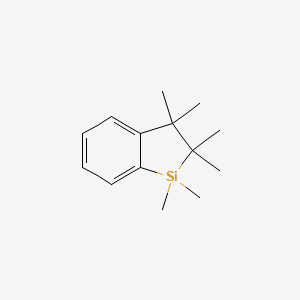
![3-Bromobicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14387188.png)

![Dimethyl [(2-acetamidophenyl)methyl]phosphonate](/img/structure/B14387208.png)
![2-Ethoxy-5,6,7,8,9,10-hexahydro-4H-cycloocta[d][1,3]thiazine](/img/structure/B14387216.png)
